molecular formula C6H5Cl2NS B3347733 2,6-Dichloro-3-(methylthio)pyridine CAS No. 1428234-50-7

2,6-Dichloro-3-(methylthio)pyridine

Cat. No. B3347733
CAS RN: 1428234-50-7
M. Wt: 194.08 g/mol
InChI Key: WXOZAZGZRHPTAT-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(methylthio)pyridine is a chemical compound that belongs to the pyridine family . It has a molecular weight of 194.08 and its IUPAC name is 2,6-dichloro-3-(methylthio)pyridine .


Synthesis Analysis

The synthesis of 2,6-Dichloro-3-(methylthio)pyridine involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-(methylthio)pyridine is represented by the formula C6H5Cl2NS . The InChI code for this compound is 1S/C6H5Cl2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 .


Chemical Reactions Analysis

The chemical reactions of 2,6-Dichloro-3-(methylthio)pyridine involve nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-3-(methylthio)pyridine include a molecular weight of 194.08 . It is a solid at room temperature .

Scientific Research Applications

Suzuki–Miyaura Coupling

“2,6-Dichloro-3-(methylthio)pyridine” could potentially be used in Suzuki–Miyaura (SM) coupling reactions. SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Complex Molecules

Given its structure, “2,6-Dichloro-3-(methylthio)pyridine” could be used as a building block in the synthesis of more complex molecules. The presence of both chloro and methylthio substituents on the pyridine ring could allow for selective reactions to occur at these sites, enabling the synthesis of a wide range of different compounds .

Development of Pharmaceuticals

“2,6-Dichloro-3-(methylthio)pyridine” could potentially be used in the development of new pharmaceuticals. The pyridine ring is a common motif in many pharmaceutical compounds, and the specific substituents present on this molecule could confer unique biological activities .

Material Science

In the field of material science, “2,6-Dichloro-3-(methylthio)pyridine” could potentially be used in the development of new materials. The unique properties of this molecule could influence the properties of the resulting material .

Mechanism of Action

While the exact mechanism of action of 2,6-Dichloro-3-(methylthio)pyridine is not specified in the search results, pyrimidines, a class of compounds to which it belongs, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

2,6-Dichloro-3-(methylthio)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 2,6-Dichloro-3-(methylthio)pyridine are not mentioned in the search results, there is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity with the serotonin (5-HT) receptor sites .

properties

IUPAC Name

2,6-dichloro-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOZAZGZRHPTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(methylthio)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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